
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenyl groups, and a perchlorate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthioacetamide with acetic anhydride and perchloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium perchlorate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its perchlorate anion also contributes to its reactivity and solubility characteristics.
Propriétés
Numéro CAS |
119835-56-2 |
|---|---|
Formule moléculaire |
C11H12ClNO4S |
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenyl-1,2-thiazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H12NS.ClHO4/c1-9-8-12(13-10(9)2)11-6-4-3-5-7-11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KKXLRGBWDOESDI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(S[N+](=C1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





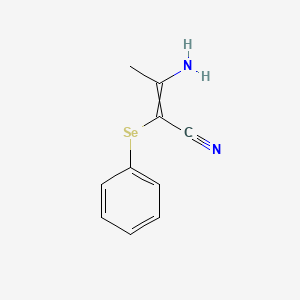
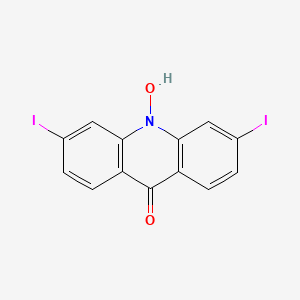
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
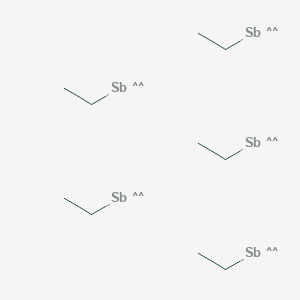
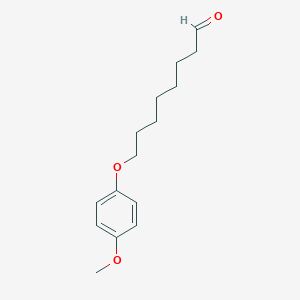
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
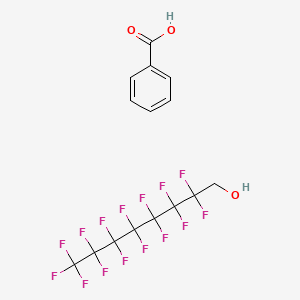
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
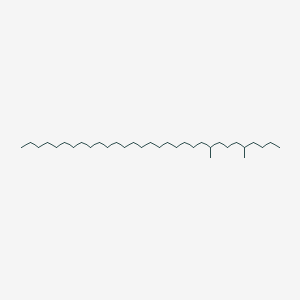
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
